

A Comparative Guide to Methanesulfonate Structure Confirmation by NMR and Mass Spectrometry

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Compound of Interest		
Compound Name:	Methanesulfonate	
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The **methanesulfonate** (mesylate) group is a crucial functional group in organic chemistry, frequently employed as an excellent leaving group in nucleophilic substitution reactions and for the preparation of pharmaceutical salts.[1] Unambiguous confirmation of its presence and connectivity within a molecule is a critical step in chemical synthesis and drug development. This guide provides a comparative overview of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a **methanesulfonate** ester (R-OMs), NMR confirms the structure by identifying the characteristic signals of the methanesulfonyl group protons (CH₃) and the carbon atom to which it is attached.

Data Presentation: Characteristic NMR Chemical Shifts

The chemical environment of a nucleus dictates its resonance frequency (chemical shift, δ), measured in parts per million (ppm). The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of the nearby protons and carbons, making them readily identifiable.



Nucleus	Group	Typical Chemical Shift (δ) in CDCl ₃	Description
¹ H	CH3-SO2-O-R	3.0 - 3.2 ppm[2]	A sharp singlet integrating to three protons. This is a highly diagnostic peak for the mesyl group.
¹ H	R-CH₂-O-SO₂-CH₃	4.2 - 4.5 ppm	The protons on the carbon directly attached to the mesylate oxygen are deshielded and shifted downfield. The exact shift depends on the structure of R.
13 C	CH3-SO2-O-R	37 - 40 ppm	The methyl carbon of the mesyl group.
13 C	R-CH2-O-SO2-CH3	65 - 75 ppm	The carbon atom bonded to the mesylate oxygen experiences a significant downfield shift due to the oxygen's electronegativity.[3][4]

Note: Chemical shifts can vary slightly based on the solvent and the electronic nature of the 'R' group.[5][6]

Experimental Protocol: NMR Analysis

• Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.



- Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ 0.00 ppm).
- Instrument: A 300 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16 scans, depending on sample concentration.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the spectrum. Calibrate the spectrum using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers crucial evidence for the presence of the **methanesulfonate** group.

Energetically unstable molecular ions break apart into smaller, characteristic pieces.[7][8]



Data Presentation: Characteristic Mass Spectrometry Fragments

The fragmentation of a **methanesulfonate** depends on the ionization mode. Electrospray ionization (ESI) is common for these types of molecules.

Ionization Mode	Observed Ion / Loss	Typical m/z	Description
ESI Positive (+)	[M+H]+ or [M+Na]+	MW+1 or MW+23	The protonated or sodiated molecular ion, confirming the molecular weight (MW).
ESI Positive (+)	Neutral loss of CH₃SO₃H	[M+H - 96] ⁺	A common fragmentation pathway is the loss of methanesulfonic acid (mass 96.11 g/mol).
ESI Negative (-)	[M-H] ⁻	MW-1	The deprotonated molecular ion.
ESI Negative (-)	CH₃SO₃⁻	95.0	Direct detection of the methanesulfonate anion is a definitive indicator of its presence.[10]

Note: The relative intensity of these peaks can vary significantly depending on the compound's structure and the instrument settings.

Experimental Protocol: Mass Spectrometry Analysis

• Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

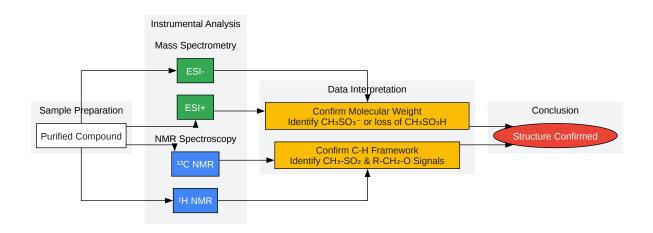


- Instrument: An ESI mass spectrometer (e.g., ESI-TOF or ESI-Q-TOF).
- Method:
 - Ionization Mode: Perform separate runs in both positive (ESI+) and negative (ESI-) modes.
 - Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 μL/min).
 - Capillary Voltage: ~3.5-4.5 kV.
 - Scan Range: Set a wide mass range to ensure detection of the molecular ion and key fragments (e.g., m/z 50-1000).
 - Source/Desolvation Temperature: Optimize based on the instrument and solvent (e.g., 120
 °C source, 300 °C desolvation).
- Data Analysis: Analyze the resulting mass spectra for the parent ion peaks (e.g., [M+H]+, [M-H]-) to confirm the molecular weight. Subsequently, identify characteristic fragment ions or neutral losses as detailed in the table above.

Workflow and Data Interpretation

NMR and MS are complementary techniques. NMR provides the structural backbone and confirms the connectivity, while MS confirms the overall mass and provides clear evidence of the mesylate moiety through its fragmentation or direct detection. The combined data provides an unambiguous structural confirmation.



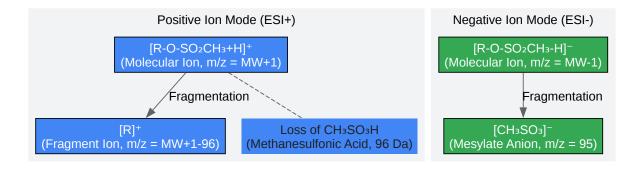


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Caption: Workflow for **methanesulfonate** structure confirmation.

The diagram above illustrates the typical workflow. A purified sample is analyzed by both NMR and MS. The resulting data are interpreted to identify the characteristic signals and fragments. When the data from both techniques are consistent with the proposed structure, the confirmation is complete.





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Caption: Key fragmentation pathways for **methanesulfonates** in MS.

This diagram shows the most common fragmentation patterns. In positive mode, the key observation is often the neutral loss of methanesulfonic acid. In negative mode, the direct observation of the mesylate anion at m/z 95 is a highly definitive piece of evidence.[9][10]

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